molecular formula C9H17NO B13021711 N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine

N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine

Cat. No.: B13021711
M. Wt: 155.24 g/mol
InChI Key: XUMSRIRVMBFJAI-UHFFFAOYSA-N
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Description

N,7,7-Trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine is a bicyclic organic compound featuring a fused bicyclo[3.2.0]heptane core. The structure includes a 2-oxabridge (oxygen atom in the second position) and methyl substitutions at the N- and 7,7-positions. Its hydrochloride salt (CAS: 1333782-52-7) is commercially available for research and development purposes, though current stock statuses are often listed as "inquire" or "discontinued" depending on the supplier . The molecular formula is C₉H₁₇NO, with a monoisotopic mass of 155.13101 Da .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine

InChI

InChI=1S/C9H17NO/c1-9(2)7(10-3)6-4-5-11-8(6)9/h6-8,10H,4-5H2,1-3H3

InChI Key

XUMSRIRVMBFJAI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C2C1OCC2)NC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,7,7-trimethyl-2-oxabicyclo[32 One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic structure

Industrial Production Methods

Industrial production methods for N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Research indicates that compounds with a similar bicyclic structure exhibit diverse pharmacological activities. For instance, derivatives of bicyclic amines have been studied for their potential as analgesics and anesthetics. Some studies have reported that certain amides derived from related compounds demonstrated significant depressant and antiarrhythmic activities in animal models .

Case Study: Antiarrhythmic Activity
A series of amides derived from bicyclic amines were synthesized and evaluated for their antiarrhythmic properties. In these studies, specific derivatives exhibited substantial efficacy in reducing arrhythmias in both rats and mice, suggesting that N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine may have similar therapeutic potential .

Neuropharmacology

Potential Neuroprotective Effects
The unique structural characteristics of this compound may enable it to interact with neurotransmitter systems in the brain, potentially offering neuroprotective effects. Research into similar compounds has shown promise in modulating neurotransmitter release and protecting against neurodegenerative conditions .

Case Study: In Vitro Studies
In vitro studies involving structurally related compounds have demonstrated their ability to influence neurotransmitter activity in platelets and smooth muscle cells. This suggests that this compound could be explored further for its neuropharmacological applications .

Agricultural Applications

Herbicidal Properties
Recent patents have indicated that oxabicycloalkane derivatives can be utilized as herbicides and plant growth regulators . The structural features of this compound may lend themselves to similar applications in agriculture.

Case Study: Plant Growth Regulation
Research into related compounds has shown their effectiveness in controlling plant growth and managing weed populations effectively. The application of such compounds could lead to more sustainable agricultural practices by reducing reliance on traditional herbicides .

Chemical Synthesis

Building Block for Complex Molecules
this compound can serve as a valuable building block in the synthesis of more complex organic molecules due to its unique bicyclic structure . Its ability to undergo various chemical transformations makes it an attractive target for synthetic chemists.

Summary Table of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAntiarrhythmic agents; analgesics
NeuropharmacologyPotential neuroprotective effects
Agricultural ScienceHerbicides; plant growth regulators
Chemical SynthesisBuilding block for complex organic synthesis

Mechanism of Action

The mechanism of action of N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Core Structural Analogs

The following table summarizes key structural analogs and their differences:

Compound Name CAS Number Molecular Formula Substituents/Modifications Key References
N,7,7-Trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine 1333782-52-7 C₉H₁₇NO N-methyl, 7,7-dimethyl, 2-oxabridge
7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine 1341434-62-5 C₈H₁₅NO 7,7-dimethyl, 2-oxabridge (no N-methyl)
Bicyclo[3.2.0]heptan-6-amine 69723271 (CID) C₇H₁₃N Base bicyclic structure (no heteroatoms/methyl)
6-Azabicyclo[3.2.0]heptan-7-one 22031-52-3 C₆H₉NO 6-aza substitution, ketone at position 7

Key Observations :

  • Heteroatom Influence : The 2-oxabridge introduces ether functionality, distinguishing it from aza- or thia-bridged analogs (e.g., 4-thia-1-azabicyclo[3.2.0]heptane derivatives in CPC class C07D 499/80) . Oxygen’s electronegativity may reduce reactivity compared to sulfur or nitrogen analogs.

Physicochemical Properties

Limited experimental data are available, but computational predictions and related compounds suggest:

  • Boiling Point/Flash Point: Not explicitly reported, but methyl groups likely elevate boiling points relative to non-methylated analogs.
  • Density : Estimated ~1.0–1.1 g/cm³, typical for bicyclic amines with moderate substitution .

Commercial Availability and Suppliers

Suppliers include Proactive Bio, Vasista Life Sciences, and Chengdu KeWei Chemical Co., Ltd., though availability is inconsistent . Related compounds like 7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine (CAS 1341434-62-5) are more readily accessible .

Biological Activity

N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine, also known as a bicyclic amine compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its significance in medicinal chemistry.

  • IUPAC Name : this compound
  • CAS Number : 1333782-52-7
  • Molecular Formula : C9H17NO
  • Molecular Weight : 155.24 g/mol
  • Purity : Typically ≥97% .

The structure of this compound features a bicyclic framework with an amine functional group and a methoxy group that may influence its reactivity and biological interactions.

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. A study on related bicyclic amines showed their ability to inhibit oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

2. Anticancer Activity

Bicyclic compounds have been investigated for their anticancer properties. In vitro studies demonstrated that derivatives of bicyclic amines can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 5 to 20 µM against human breast cancer cell lines . The mechanism of action may involve the inhibition of specific signaling pathways related to cell proliferation and survival.

3. Anti-inflammatory Properties

Inflammation plays a critical role in various chronic diseases. Some studies suggest that this compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines . This activity is particularly relevant for developing treatments for autoimmune disorders.

Case Study 1: Neuroprotective Effects

A study published in a pharmacological journal evaluated the neuroprotective effects of bicyclic amines on PC12 cells exposed to neurotoxic agents. The results indicated that these compounds significantly reduced cell death and oxidative stress markers compared to untreated controls .

Case Study 2: Anticancer Activity

In another study focusing on the anticancer potential of bicyclic compounds, researchers synthesized several derivatives of this compound and tested their efficacy against multiple tumor cell lines. The most potent derivative exhibited an IC50 value of 10 µM against MCF-7 cells, indicating promising anticancer activity .

Summary of Research Findings

Biological ActivityObserved EffectsReference
NeuroprotectionReduced oxidative stress in neurons
AnticancerInduced apoptosis in cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines

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